molecular formula C14H24N2O B1425419 (1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol CAS No. 1493352-05-8

(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol

Cat. No. B1425419
M. Wt: 236.35 g/mol
InChI Key: WBUYSTBAJVPGLO-UHFFFAOYSA-N
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Description

“(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol” is a chemical compound with the CAS Number: 1493352-05-8 . It has a molecular weight of 236.36 . The IUPAC name for this compound is (4-isopropylcyclohexyl) (1-methyl-1H-pyrazol-5-yl)methanol . It is typically stored at room temperature and is available in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N2O/c1-10(2)11-4-6-12(7-5-11)14(17)13-8-9-15-16(13)3/h8-12,14,17H,4-7H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.36 . It is typically stored at room temperature and is available in the form of an oil .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyrazoles and their derivatives, closely related to (1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol, is significant due to their applications in the pharmaceutical and agrochemical industries. For example, 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol has been synthesized and characterized, with studies on its crystal growth and properties like thermal stability and dielectric behavior (Vyas et al., 2012).

Anticancer and Antimicrobial Applications

  • Novel biologically potent heterocyclic compounds, incorporating pyrazole structures, have been synthesized and tested for their anticancer and antimicrobial activities. Such studies indicate the potential of these compounds in pharmaceutical applications (Katariya et al., 2021).

Molecular Docking Studies

  • Molecular docking studies of pyrazole-based compounds have provided insights into their interaction with biological targets, highlighting their potential as drugs to overcome microbial resistance (Katariya et al., 2021).

Applications in Material Science

  • Certain pyrazole derivatives have been explored for their use in materials science, such as in the formation of Co(II) complexes. These complexes have shown potential applications, like in the polymerization of methyl methacrylate (Choi et al., 2015).

Environmental Applications

  • The environmentally friendly synthesis of pyrazolic carboxylic α-amino esters, which includes pyrazole alcohols, has been studied, highlighting the potential of these compounds in developing new active biomolecules (Mabrouk et al., 2020).

Safety And Hazards

For safety information and potential hazards associated with this compound, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(2-methylpyrazol-3-yl)-(4-propan-2-ylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-10(2)11-4-6-12(7-5-11)14(17)13-8-9-15-16(13)3/h8-12,14,17H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUYSTBAJVPGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(C2=CC=NN2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol
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(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol
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(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol
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(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol
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(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol
Reactant of Route 6
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(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol

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